molecular formula C19H32N4OS2 B14736506 Theophylline, 8-dodecylthio-6-thio- CAS No. 6493-37-4

Theophylline, 8-dodecylthio-6-thio-

Cat. No.: B14736506
CAS No.: 6493-37-4
M. Wt: 396.6 g/mol
InChI Key: XXIAMSSXXPCLDP-UHFFFAOYSA-N
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Description

Theophylline, 8-dodecylthio-6-thio-, is a chemically modified derivative of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist. This compound features dual sulfur-based substitutions: a thio (-S-) group at position 6 and a dodecylthio (-S-C₁₂H₂₅) chain at position 8 of the xanthine core. These substitutions significantly alter its physicochemical and pharmacological properties compared to the parent compound. The molecular formula can be inferred as C₁₉H₃₂N₄OS₂, with a molecular weight of approximately 396.6 g/mol (extrapolated from the 8-butylthio-6-thio derivative in ).

Properties

CAS No.

6493-37-4

Molecular Formula

C19H32N4OS2

Molecular Weight

396.6 g/mol

IUPAC Name

8-dodecylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C19H32N4OS2/c1-4-5-6-7-8-9-10-11-12-13-14-26-18-20-15-16(21-18)22(2)19(24)23(3)17(15)25/h4-14H2,1-3H3,(H,20,21)

InChI Key

XXIAMSSXXPCLDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where theophylline is reacted with dodecylthiol and a suitable thio reagent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-dodecylthio-6-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Theophylline, 8-dodecylthio-6-thio- involves its interaction with various molecular targets. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability : Theophylline exhibits a high melting point (273.14 °C ), attributed to strong hydrogen bonding and crystalline packing. Sulfur substitutions and alkyl chains disrupt this packing, likely reducing melting points in derivatives (e.g., 8-butylthio-6-thio-theophylline’s properties are unreported but inferred to be lower than theophylline’s).
  • Lipophilicity : The dodecylthio group in 8-dodecylthio-6-thio-theophylline drastically increases LogP compared to theophylline (LogP -0.02) and even the 8-butylthio analog (LogP 2.34 ). This suggests enhanced lipid solubility, which may correlate with slower hepatic clearance and reduced aqueous solubility.

Pharmacological and Toxicological Profiles

  • Theophylline : Associated with dose-dependent adverse effects, including arrhythmias and seizures, due to narrow therapeutic index. highlights its controversial link to near-fatal asthma attacks, possibly due to confounding factors like disease severity .
  • 8-Dodecylthio-6-thio-theophylline : The sulfur substitutions may alter metabolism by reducing cytochrome P450-mediated oxidation, a common pathway for theophylline clearance. The dodecyl chain could promote albumin binding, prolonging half-life and reducing peak plasma concentrations—a strategy to minimize toxicity .

Therapeutic Implications

  • Targeted Delivery : The lipophilic nature of 8-dodecylthio-6-thio-theophylline makes it a candidate for depot formulations or topical applications, unlike theophylline, which requires frequent dosing due to short half-life.
  • Safety Profile : While theophylline’s association with respiratory risks remains debated , structural modifications in its derivatives aim to decouple efficacy from toxicity. For example, etophylline’s polar group reduces CNS penetration, while sulfur analogs may evade metabolic pathways linked to adverse effects.

Q & A

Q. What ethical considerations apply to in vivo studies of 8-dodecylthio-6-thio-theophylline’s thrombotic effects?

  • Methodological Answer : Follow FINER criteria (Feasible, Novel, Ethical, Relevant). Submit protocols to institutional review boards (IRBs) for approval. Use the lowest effective dose in animal models and adhere to ARRIVE guidelines for reporting .

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